molecular formula C16H17FN2O3S B3018024 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448122-81-3

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B3018024
CAS No.: 1448122-81-3
M. Wt: 336.38
InChI Key: SPYVOZDPMDBVOC-UHFFFAOYSA-N
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Description

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidin-4-yl group. The piperidine nitrogen is further substituted with a sulfonyl group attached to a 2-fluorophenyl ring. This structure combines electron-deficient (pyridine, sulfonyl) and electron-rich (piperidine) moieties, making it a candidate for diverse pharmacological applications, particularly in targeting enzymes or receptors sensitive to such electronic profiles. Its synthesis typically involves sulfonylation of 4-hydroxypiperidine followed by coupling to 2-hydroxypyridine derivatives .

Properties

IUPAC Name

2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c17-14-5-1-2-6-15(14)23(20,21)19-11-8-13(9-12-19)22-16-7-3-4-10-18-16/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYVOZDPMDBVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluorophenylsulfonyl chloride with piperidine, followed by the reaction with 4-hydroxypyridine under basic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is C18H20FN2O3SC_{18}H_{20}FN_2O_3S, with a molecular weight of approximately 366.43 g/mol. The presence of the fluorinated phenyl group enhances lipophilicity, which may improve bioavailability and receptor binding affinity.

Pharmacological Studies

The compound has been investigated for its potential pharmacological properties, particularly in the context of neurological disorders. Research indicates that derivatives of piperidine, including this compound, can act as modulators of G protein-coupled receptors (GPCRs), specifically prokineticin receptors (PKR1 and PKR2) involved in neuroregulation and signaling pathways related to mood and anxiety disorders .

Anticancer Activity

Compounds structurally related to this compound have shown promising anticancer activities. Studies suggest that quinoxaline derivatives exhibit significant cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar properties due to its structural features.

Anti-inflammatory Effects

The sulfonamide group within the compound is known for its anti-inflammatory properties. Research has indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may be beneficial in treating inflammatory conditions.

Antimicrobial Properties

Similar compounds have demonstrated antibacterial and antifungal activities. The incorporation of the fluorinated phenyl group may enhance these properties by improving the interaction with microbial targets, making it a candidate for further antimicrobial studies .

Case Study 1: Neurological Modulation

In a study focusing on the modulation of prokineticin receptors, researchers synthesized various piperidine derivatives, including this compound). The findings indicated that these compounds could effectively modulate receptor activity, leading to potential therapeutic applications in treating anxiety and depression .

Case Study 2: Anticancer Screening

A screening of quinoxaline derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by increased reactive oxygen species (ROS) production.

Mechanism of Action

The mechanism of action of 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with various enzymes or receptors, modulating their activity. The piperidine and pyridine rings can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the sulfonyl substituent and pyridine/phenyl modifications. Below is a detailed comparison:

Structural Analogues and Substituent Effects
Compound Name Sulfonyl Substituent Pyridine/Phenyl Modification Molecular Weight (g/mol) Melting Point (°C) Key Pharmacological Notes
Target Compound 2-Fluorophenyl None ~352.37 Not reported Potential CNS or kinase targets
(S)-6m 3-(Trifluoromethyl)phenyl 4-Chlorophenyl, trifluoromethyl ~568.92 108 Antimalarial activity, 86% yield
(S)-6n 2,5-Dichlorophenyl 4-Chlorophenyl ~539.82 Low (brown solid) Antimalarial activity, 87% yield
(S)-6o 4-Methoxyphenyl 4-Chlorophenyl ~520.00 114 Antimalarial activity, 86% yield
2-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine 3,5-Dimethylisoxazol-4-yl 5-Trifluoromethylpyridine ~457.46 Not reported Enhanced metabolic stability

Key Observations :

Sulfonyl Group Impact: Electron-withdrawing groups (e.g., 2,5-dichlorophenyl in 6n ) enhance binding to parasitic targets (e.g., antimalarial activity). Electron-donating groups (e.g., 4-methoxyphenyl in 6o ) may improve solubility but reduce target affinity.

Pyridine Modifications :

  • Trifluoromethyl substitution (as in ) increases metabolic stability due to resistance to oxidative degradation.
  • Chlorophenyl additions (as in 6m, 6n, 6o ) correlate with antiparasitic activity, likely via interference with heme detoxification pathways.

Physical Properties: Melting points vary significantly with substituents: low for 6n (brown solid) vs. high (~268–287°C) for halogenated analogs in . Crystallinity is influenced by polar groups (e.g., -NO2, -Cl). Molecular weights range from ~352 (target) to ~569 (6m), impacting pharmacokinetics (e.g., bioavailability, half-life).

Biological Activity

The compound 2-((1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic organic molecule characterized by its unique structural features, which include a pyridine ring, a piperidine moiety, and a sulfonyl group. This combination suggests potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound through various studies and data analyses.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Many derivatives show promising results against various pathogens.
  • Antitumor Effects : Some studies suggest potential anticancer properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could be beneficial in treating certain diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds found that derivatives containing similar structural features demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Pathogen
Compound 7b0.22Staphylococcus aureus
Compound 100.25Staphylococcus epidermidis

Antitumor Activity

The compound's structural similarities with known anticancer agents suggest it may possess antitumor properties. For instance, compounds with piperidine and sulfonamide groups have been linked to significant antitumor activity in vitro .

Enzyme Inhibition Studies

Research has shown that piperidine derivatives can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease . The inhibition of these enzymes is crucial in conditions such as Alzheimer's disease and certain infections.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (μM)
Compound AAcetylcholinesterase2.14
Compound BUrease0.63

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of synthesized derivatives highlighted the efficacy of compounds similar to This compound against resistant bacterial strains, showcasing their potential in developing new antibiotics .
  • Antitumor Evaluation : Another study focused on the structure-activity relationship (SAR) of piperidine-containing compounds demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro, suggesting a pathway for further development as anticancer agents .

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